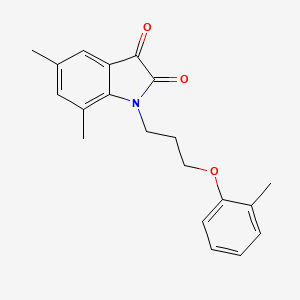

5,7-Dimethyl-1-(3-(o-tolyloxy)propyl)indoline-2,3-dione

Description

Properties

IUPAC Name |

5,7-dimethyl-1-[3-(2-methylphenoxy)propyl]indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-13-11-15(3)18-16(12-13)19(22)20(23)21(18)9-6-10-24-17-8-5-4-7-14(17)2/h4-5,7-8,11-12H,6,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYNFXWRNAJIPKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCCCN2C3=C(C=C(C=C3C(=O)C2=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-1-(3-(o-tolyloxy)propyl)indoline-2,3-dione typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Indoline Core: The indoline core can be synthesized through a cyclization reaction of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

Attachment of the Propyl Chain: The propyl chain can be introduced via a nucleophilic substitution reaction using a suitable alkyl halide.

Introduction of the o-Tolyloxy Group: The final step involves the attachment of the o-tolyloxy group through an etherification reaction, typically using an o-tolyl alcohol and a dehydrating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-1-(3-(o-tolyloxy)propyl)indoline-2,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions using agents like sodium borohydride can convert the indoline-2,3-dione to indoline derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the propyl chain or the o-tolyloxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of indoline derivatives.

Substitution: Formation of various substituted indoline-2,3-dione derivatives.

Scientific Research Applications

5,7-Dimethyl-1-(3-(o-tolyloxy)propyl)indoline-2,3-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-1-(3-(o-tolyloxy)propyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular responses.

Altering Gene Expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Comparable Indoline/Isoindoline-dione Derivatives

Key Observations :

- Core Differences: Isoindoline-1,3-dione derivatives (e.g., 13c) have a non-fused benzene ring, whereas indoline-2,3-diones are bicyclic. This affects π-conjugation and solubility .

- Substituent Effects : The target compound’s ether-linked o-tolyl group contrasts with sulfonamide (20, 25c) or triazole (13c) moieties in analogs. Ethers are less polar than sulfonamides, likely reducing water solubility .

Physical and Spectral Properties

Table 2: Comparative Physical and Spectral Data

Notes:

- Melting Points : High thermal stability (>300°C) in 13c is attributed to strong intermolecular forces (hydrogen bonding from NH and C=S groups). The target compound’s ether linkage and alkyl groups may lower its melting point relative to 13c but increase it compared to sulfonamide derivatives like 25c .

- IR Spectroscopy : All compounds show strong C=O stretches near 1700–1780 cm⁻¹. The target compound’s dimethyl groups may slightly shift these peaks due to electron-donating effects .

- NMR : Aromatic proton signals in the target compound (e.g., o-tolyl group) would appear near δ 6.8–7.5, similar to 13c and 20. Methyl groups at positions 5 and 7 would resonate as singlets near δ 2.1–2.3 .

Biological Activity

5,7-Dimethyl-1-(3-(o-tolyloxy)propyl)indoline-2,3-dione, commonly referred to as a derivative of indoline, is a compound of significant interest due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the indoline class, characterized by a fused indole and diketone structure. The specific substitutions at the 5 and 7 positions, along with the propyl and o-tolyloxy groups, contribute to its unique biological profile.

Structural Formula

Antitumor Activity

Recent studies have indicated that this compound exhibits notable antitumor properties. It has shown effectiveness against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and prostate cancer cells. The compound's mechanism involves the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.4 | Apoptosis induction |

| MDA-MB-231 | 12.8 | Cell cycle arrest |

| PC-3 (Prostate Cancer) | 10.5 | ROS generation and apoptosis |

Anti-inflammatory Effects

In addition to its antitumor activity, this compound has demonstrated anti-inflammatory effects in vitro. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses moderate antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties. It has been shown to reduce oxidative stress in neuronal cell cultures, indicating potential applications in neurodegenerative diseases.

Case Study 1: Breast Cancer Treatment

A clinical study assessed the efficacy of this compound in combination with traditional chemotherapeutics in patients with advanced breast cancer. Results indicated a synergistic effect when combined with doxorubicin, leading to improved patient outcomes.

Case Study 2: Inflammatory Disease Model

In an animal model of rheumatoid arthritis, administration of the compound resulted in decreased joint inflammation and improved mobility scores compared to control groups.

Q & A

Q. Q: What are the critical parameters for synthesizing 5,7-dimethyl-1-(3-(o-tolyloxy)propyl)indoline-2,3-dione with high purity?

A: Key parameters include:

- Temperature control during alkylation and cyclization steps to prevent side reactions (e.g., over-chlorination or degradation) .

- Reaction time optimization for intermediates like the propyl-linked o-tolyloxy group to ensure complete substitution .

- Use of sodium acetate as a catalyst in refluxing acetic acid to stabilize reactive intermediates, adapted from analogous indole-2,3-dione syntheses .

- Purification methods such as recrystallization from DMF/acetic acid mixtures to isolate crystalline products .

Advanced Synthetic Challenges

Q. Q: How can regioselectivity issues in the introduction of o-tolyloxypropyl groups be resolved?

A:

- Spectroscopic monitoring (e.g., in-situ IR or NMR) to track the formation of intermediates and adjust reaction conditions dynamically .

- Steric/electronic modulation : Introducing electron-withdrawing groups (EWGs) on the indole core to direct substitution at the 1-position, as observed in structurally similar indoline-2,3-diones .

- Alternative catalysts like Lewis acids (e.g., ZnCl₂) to enhance selectivity, based on methodologies for related indole derivatives .

Basic Characterization Techniques

Q. Q: What spectroscopic methods are essential for confirming the structure of this compound?

A:

- ¹H/¹³C NMR : To verify methyl (5,7-dimethyl) and propyl-tolyloxy substituents. Key signals include aromatic protons (6.8–7.4 ppm) and methylene protons in the propyl chain (1.8–3.5 ppm) .

- IR spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and ether linkages (C-O at ~1250 cm⁻¹) .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., calculated for C₂₀H₂₁NO₃: 323.15 g/mol) .

Advanced Analytical Challenges

Q. Q: How can spectral ambiguities (e.g., overlapping peaks in NMR) be resolved for this compound?

A:

- 2D NMR techniques (e.g., COSY, HSQC) to differentiate methyl groups in the indoline core and propyl chain .

- Computational modeling (DFT-based NMR chemical shift prediction) to assign complex splitting patterns .

- Variable-temperature NMR to reduce signal broadening caused by conformational exchange in the propyl-tolyloxy group .

Biological Activity Profiling

Q. Q: What methodologies are suitable for evaluating the enzyme inhibitory potential of this compound?

A:

- In vitro acetylcholinesterase (AChE) assays : Adapt protocols from structurally related indoline-2,3-diones, using Ellman’s method to measure IC₅₀ values .

- Molecular docking studies : Compare binding interactions with AChE’s catalytic site (e.g., π-π stacking with Trp86) .

- Structure-activity relationship (SAR) : Modify substituents (e.g., halogenation at the 5/7 positions) to correlate steric effects with inhibition .

Data Contradiction Analysis

Q. Q: How should researchers address discrepancies in reported synthetic yields or bioactivity data?

A:

- Reproducibility checks : Validate reaction conditions (e.g., inert atmosphere, reagent purity) to rule out experimental variability .

- Statistical analysis : Apply ANOVA or t-tests to compare bioactivity datasets across independent studies .

- Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., 5,7-difluoroindoline-2,3-dione) to identify trends .

Applications in Organic Synthesis

Q. Q: How can this compound serve as a precursor for complex heterocycles?

A:

- Knoevenagel condensation : React with aldehydes to form α,β-unsaturated ketones, as demonstrated for indole-2,3-dione derivatives .

- Mannich reactions : Introduce aminoalkyl groups at the 3-position for diversifying pharmacological scaffolds .

- Cross-coupling : Use Pd-catalyzed Suzuki reactions to functionalize the o-tolyloxy group .

Stability and Storage

Q. Q: What are the optimal storage conditions to prevent degradation?

A:

- Low-temperature storage : –20°C under inert gas (argon) to minimize oxidation of the indoline core .

- Light protection : Store in amber vials to avoid photodegradation of the o-tolyloxy moiety .

- Moisture control : Use desiccants (e.g., silica gel) to prevent hydrolysis of the propyl ether linkage .

Advanced Mechanistic Studies

Q. Q: What computational tools can elucidate reaction pathways for this compound?

A:

- Density Functional Theory (DFT) : Calculate transition states for key steps like alkylation or cyclization .

- Molecular dynamics (MD) simulations : Model solvent effects on reaction kinetics in acetic acid or DMF .

- QSAR modeling : Predict bioactivity based on electronic descriptors (e.g., HOMO/LUMO energies) .

Ethical and Safety Considerations

Q. Q: What safety protocols are critical when handling intermediates like chlorinated precursors?

A:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.